Cas no 1392429-93-4 (2-chloro-4-fluoro-3-iodoaniline)

2-chloro-4-fluoro-3-iodoaniline 化学的及び物理的性質
名前と識別子
-
- 2-chloro-4-fluoro-3-iodoaniline
- Benzenamine, 2-chloro-4-fluoro-3-iodo-
- SCHEMBL16249712
- EN300-1588022
- 1392429-93-4
-
- インチ: 1S/C6H4ClFIN/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2
- InChIKey: BBSWHEGIFCFOQO-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=CC(=C1Cl)N)F
計算された属性
- せいみつぶんしりょう: 270.90610g/mol
- どういたいしつりょう: 270.90610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 26Ų
2-chloro-4-fluoro-3-iodoaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1588022-10.0g |
2-chloro-4-fluoro-3-iodoaniline |
1392429-93-4 | 10g |
$3929.0 | 2023-06-04 | ||
Enamine | EN300-1588022-5.0g |
2-chloro-4-fluoro-3-iodoaniline |
1392429-93-4 | 5g |
$2650.0 | 2023-06-04 | ||
Enamine | EN300-1588022-100mg |
2-chloro-4-fluoro-3-iodoaniline |
1392429-93-4 | 100mg |
$804.0 | 2023-09-23 | ||
Enamine | EN300-1588022-5000mg |
2-chloro-4-fluoro-3-iodoaniline |
1392429-93-4 | 5000mg |
$2650.0 | 2023-09-23 | ||
Enamine | EN300-1588022-250mg |
2-chloro-4-fluoro-3-iodoaniline |
1392429-93-4 | 250mg |
$840.0 | 2023-09-23 | ||
Enamine | EN300-1588022-10000mg |
2-chloro-4-fluoro-3-iodoaniline |
1392429-93-4 | 10000mg |
$3929.0 | 2023-09-23 | ||
Enamine | EN300-1588022-0.05g |
2-chloro-4-fluoro-3-iodoaniline |
1392429-93-4 | 0.05g |
$768.0 | 2023-06-04 | ||
Enamine | EN300-1588022-0.5g |
2-chloro-4-fluoro-3-iodoaniline |
1392429-93-4 | 0.5g |
$877.0 | 2023-06-04 | ||
Enamine | EN300-1588022-0.25g |
2-chloro-4-fluoro-3-iodoaniline |
1392429-93-4 | 0.25g |
$840.0 | 2023-06-04 | ||
Enamine | EN300-1588022-1.0g |
2-chloro-4-fluoro-3-iodoaniline |
1392429-93-4 | 1g |
$914.0 | 2023-06-04 |
2-chloro-4-fluoro-3-iodoaniline 関連文献
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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9. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
2-chloro-4-fluoro-3-iodoanilineに関する追加情報
Comprehensive Analysis of 2-Chloro-4-fluoro-3-iodoaniline (CAS No. 1392429-93-4): Properties, Applications, and Industry Trends
2-Chloro-4-fluoro-3-iodoaniline (CAS No. 1392429-93-4) is a halogen-substituted aniline derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity. This compound, characterized by its multi-halogenated aromatic structure, serves as a critical intermediate in the synthesis of complex molecules. With the rising demand for halogenated building blocks in drug discovery, this chemical’s unique properties align with modern trends in high-throughput screening and fragment-based drug design.
The molecular formula C6H4ClFIN underscores its potential as a cross-coupling reagent in palladium-catalyzed reactions, a topic frequently searched in academic databases like SciFinder and Reaxys. Researchers often inquire about "iodoaniline derivatives in Suzuki-Miyaura coupling" or "fluoro-chloro anilines in medicinal chemistry," reflecting its relevance in targeted synthesis. Its electron-withdrawing halogen groups enhance electrophilic aromatic substitution, making it valuable for constructing heterocyclic scaffolds prevalent in FDA-approved drugs.
Recent studies highlight the compound’s role in developing kinase inhibitors and antimicrobial agents, addressing global health challenges such as antibiotic resistance. A 2023 Journal of Medicinal Chemistry review noted halogenated anilines as key motifs in proteolysis-targeting chimeras (PROTACs), a hot topic in degradation therapeutics. This aligns with Google Trends data showing increased searches for "halogenated drug intermediates 2024" and "aniline derivatives in cancer research."
From a synthetic perspective, 1392429-93-4 exhibits stability under inert atmospheres but requires careful handling due to its sensitivity to light—a detail often queried in forums like ResearchGate. Its melting point (128-131°C) and solubility in polar aprotic solvents (e.g., DMF, DMSO) make it suitable for microwave-assisted organic synthesis (MAOS), a technique gaining traction for green chemistry applications. Patent analyses reveal its use in OLED materials, connecting it to the booming flexible electronics market.
Environmental considerations are paramount, with queries like "biodegradability of halogenated anilines" rising by 40% year-over-year. While 2-chloro-4-fluoro-3-iodoaniline isn’t classified as a persistent pollutant, its structure-activity relationship (SAR) studies inform benign-by-design strategies—a focus area in EU REACH regulations. Analytical methods such as HPLC-UV (λmax 254 nm) and LC-MS are commonly employed for purity verification, as noted in supplier catalogs like Sigma-Aldrich.
The compound’s commercial availability through custom synthesis providers caters to the growing contract research organization (CRO) sector. Market reports indicate a 15% CAGR for halogenated fine chemicals, driven by demand in Asia-Pacific pharmaceutical hubs. Strategic partnerships between academia and manufacturers aim to optimize routes for 1392429-93-4, reducing costs while maintaining ICH Q3D elemental impurity compliance—a frequent concern in FDA submissions.
In conclusion, 2-chloro-4-fluoro-3-iodoaniline (CAS 1392429-93-4) exemplifies the intersection of structural complexity and practical utility in modern chemistry. Its applications span from small-molecule therapeutics to advanced material science, resonating with industry priorities like precision synthesis and sustainable manufacturing. As evidenced by search trends and peer-reviewed literature, this compound will remain pivotal in addressing both scientific and industrial challenges in the coming decade.
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